molecular formula C24H25FN6O2 B2860421 7-benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 847407-85-6

7-benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione

カタログ番号: B2860421
CAS番号: 847407-85-6
分子量: 448.502
InChIキー: NAJRKVZNOAZKNT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a purine-2,6-dione derivative characterized by a benzyl group at position 7, a 4-(2-fluorophenyl)piperazinylmethyl substituent at position 8, and a methyl group at position 3. This compound shares a scaffold with xanthine derivatives (e.g., caffeine, theophylline) but is distinguished by its complex substitution pattern, particularly the fluorophenyl-piperazine moiety, which may enhance receptor binding affinity or modulate pharmacokinetic properties .

特性

CAS番号

847407-85-6

分子式

C24H25FN6O2

分子量

448.502

IUPAC名

7-benzyl-8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C24H25FN6O2/c1-28-22-21(23(32)27-24(28)33)31(15-17-7-3-2-4-8-17)20(26-22)16-29-11-13-30(14-12-29)19-10-6-5-9-18(19)25/h2-10H,11-16H2,1H3,(H,27,32,33)

InChIキー

NAJRKVZNOAZKNT-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4F)CC5=CC=CC=C5

溶解性

not available

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Purine-2,6-dione derivatives are widely explored for their diverse pharmacological activities. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Purine-2,6-Dione Derivatives

Compound Name 7-Substituent 8-Substituent 3-Substituent Molecular Formula Molecular Weight Key Features/Activities Source (Evidence)
Target Compound Benzyl [4-(2-Fluorophenyl)piperazin-1-yl]methyl Methyl C₂₅H₂₆FN₅O₂ 463.51 Fluorophenyl-piperazine enhances lipophilicity; potential CNS activity -
7-(4-Fluorobenzyl)-8-[4-(2-hydroxyethyl)piperazinyl]-1,3-dimethylpurine-2,6-dione 4-Fluorobenzyl 4-(2-Hydroxyethyl)piperazinyl Methyl C₂₁H₂₆FN₅O₃ 427.47 Hydroxyethyl group improves solubility; tested in radiopharmaceutical synthesis
7-Benzyl-8-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-1,3-dimethylpurine-2,6-dione (Y600-2823) Benzyl 4-[Hydroxy(diphenyl)methyl]piperidin-1-yl Methyl C₃₂H₃₃N₅O₃ 535.65 Bulky diphenyl group may hinder membrane permeability
1,3-Dimethyl-8-[(3-methylbutyl)amino]-7-(3-methylbenzyl)purine-2,6-dione (Y600-2644) 3-Methylbenzyl (3-Methylbutyl)amino Methyl C₂₀H₂₇N₅O₂ 369.47 Aliphatic amino group reduces aromatic interactions
7-[(4-Chlorophenyl)methyl]-8-[3-(trifluoromethoxy)phenoxy]-1-(3-hydroxypropyl)purine-2,6-dione 4-Chlorobenzyl 3-(Trifluoromethoxy)phenoxy - C₂₃H₂₁ClF₃N₅O₅ 563.90 TRPC4/5 inhibitor; halogenated substituents boost target selectivity
Dasantafil (7-(3-bromo-4-methoxybenzyl)-1-ethyl-8-[(1R,2R)-2-hydroxycyclopentylamino]purine-2,6-dione) 3-Bromo-4-methoxybenzyl [(1R,2R)-2-Hydroxycyclopentyl]amino 2-Hydroxyethyl C₂₀H₂₅BrN₆O₄ 505.35 Cyclic hydroxyl group enhances stereospecific binding

Key Observations:

Substituent Effects on Lipophilicity: The 4-(2-fluorophenyl)piperazine group in the target compound increases lipophilicity compared to analogs with aliphatic or polar substituents (e.g., Y600-2644, ). Bulky groups like diphenylmethyl (Y600-2823) reduce solubility, limiting bioavailability .

Bioactivity Trends :

  • Halogenated derivatives (e.g., 4-chlorobenzyl in ) exhibit target-specific inhibition (e.g., TRPC4/5), indicating that electron-withdrawing groups may stabilize receptor-ligand interactions .
  • The hydroxyethyl group in ’s compound improves water solubility, making it suitable for radiopharmaceutical labeling (e.g., [¹⁸F] synthesis) .

Synthetic Accessibility :

  • Piperazine-containing derivatives (e.g., target compound, ) are synthesized via nucleophilic substitution or coupling reactions, as seen in similar purine derivatives (e.g., ) .
  • Complex substituents (e.g., Y600-2823) require multi-step synthesis with lower yields compared to simpler analogs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。